Cas no 2137678-12-5 (3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine)

3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
-
- EN300-742616
- 2137678-12-5
- 3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine
-
- インチ: 1S/C9H13ClN4/c1-2-14-6-9(12-13-14)7-3-8(10)5-11-4-7/h3,6,8,11H,2,4-5H2,1H3
- InChIKey: ONPMIJLXGFEACV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C2=CN(CC)N=N2)CNC1
計算された属性
- せいみつぶんしりょう: 212.0828741g/mol
- どういたいしつりょう: 212.0828741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-742616-2.5g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 2.5g |
$4286.0 | 2025-03-11 | |
Enamine | EN300-742616-0.5g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 0.5g |
$2098.0 | 2025-03-11 | |
Enamine | EN300-742616-10.0g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 10.0g |
$9400.0 | 2025-03-11 | |
Enamine | EN300-742616-0.05g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 0.05g |
$1836.0 | 2025-03-11 | |
Enamine | EN300-742616-5.0g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 5.0g |
$6339.0 | 2025-03-11 | |
Enamine | EN300-742616-1.0g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 1.0g |
$2186.0 | 2025-03-11 | |
Enamine | EN300-742616-0.25g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 0.25g |
$2011.0 | 2025-03-11 | |
Enamine | EN300-742616-0.1g |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine |
2137678-12-5 | 95.0% | 0.1g |
$1923.0 | 2025-03-11 |
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridineに関する追加情報
Comprehensive Overview of 3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine (CAS No. 2137678-12-5)
3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine (CAS No. 2137678-12-5) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The compound combines a 1,2,3-triazole moiety with a tetrahydropyridine scaffold, making it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its role as a building block for bioactive molecules, given its ability to modulate biological pathways.
In recent years, the demand for triazole-containing compounds has surged, driven by their widespread use in medicinal chemistry and crop protection. The 1-ethyl-1H-1,2,3-triazol-4-yl group in this compound enhances its stability and bioavailability, which are critical factors in drug development. Additionally, the chloro-substituted tetrahydropyridine core offers opportunities for further functionalization, enabling the synthesis of derivatives with tailored properties. This adaptability aligns with the growing trend of fragment-based drug design and high-throughput screening in modern research.
The synthesis of 3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves click chemistry reactions, a popular method for constructing 1,2,3-triazoles. This approach is favored for its efficiency, selectivity, and compatibility with green chemistry principles. As sustainability becomes a priority in chemical manufacturing, the compound’s synthesis route is often optimized to minimize waste and energy consumption. These advancements resonate with the broader industry shift toward environmentally friendly processes.
From a pharmacological perspective, the compound’s heterocyclic framework is analogous to structures found in several FDA-approved drugs, suggesting potential therapeutic applications. For instance, triazole derivatives are known for their antimicrobial, antiviral, and anti-inflammatory properties. Researchers are actively exploring whether CAS No. 2137678-12-5 could serve as a precursor for novel treatments targeting infectious diseases or chronic conditions. Such investigations are particularly relevant in the context of emerging drug-resistant pathogens and the need for innovative therapies.
In agrochemicals, the compound’s chloro and triazole functionalities may contribute to its efficacy as a pesticide or herbicide. Its mode of action could involve disrupting enzymatic processes in pests or weeds, offering a targeted solution for crop protection. With the global push for sustainable agriculture, there is increasing interest in developing compounds that balance effectiveness with minimal environmental impact. 3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine fits into this narrative as a candidate for next-generation agrochemicals.
Analytical characterization of the compound involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC, ensuring purity and structural integrity. These methods are essential for quality control in both research and industrial settings. Furthermore, computational studies, including molecular docking and QSAR modeling, are employed to predict its interactions with biological targets. Such insights accelerate the compound’s integration into drug discovery pipelines and material science applications.
As the scientific community continues to explore CAS No. 2137678-12-5, its potential extends beyond traditional domains. For example, its electron-rich heterocycles could make it suitable for organic electronics or catalysis. The compound’s versatility underscores its value in interdisciplinary research, bridging gaps between chemistry, biology, and engineering. This aligns with the rising demand for multifunctional materials in technology and healthcare.
In summary, 3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine (CAS No. 2137678-12-5) represents a promising compound with diverse applications. Its structural complexity, synthetic accessibility, and biological relevance position it as a key player in advancing pharmaceutical innovation and sustainable chemistry. Ongoing research will likely uncover new opportunities, solidifying its role in addressing contemporary scientific challenges.
2137678-12-5 (3-chloro-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine) 関連製品
- 1448036-78-9(1-methyl-N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}-1H-pyrazole-4-sulfonamide)
- 1132970-51-4(Dihydro Indocyanine Green Sodium Salt 90%)
- 1858215-47-0(5-bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol)
- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)
- 2228825-91-8(2-fluoro-3-(1H-indol-3-yl)propan-1-amine)
- 926231-85-8(N-1-(4-fluorophenyl)ethylcyclopropanamine)
- 1354958-93-2(1-{2-2-(dimethylamino)ethoxy-6-fluorophenyl}ethan-1-ol)
- 1448134-04-0(5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide)
- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)
- 1344108-47-9(2-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-n-methylacetamide)




